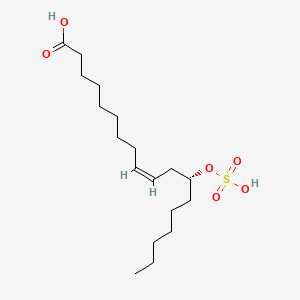
12-Sulphoricinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Sulphoricinic acid typically involves the sulfonation of ricinoleic acid. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position on the ricinoleic acid molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of heterogeneous catalysts, such as silica or zeolites, can also enhance the efficiency of the sulfonation process .
化学反応の分析
Types of Reactions
12-Sulphoricinic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
12-Sulphoricinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.
Industry: It is used in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature
作用機序
The mechanism of action of 12-Sulphoricinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to the modulation of enzymatic activities, receptor binding, and signal transduction pathways .
類似化合物との比較
Similar Compounds
Ricinoleic Acid Sulfate: Similar in structure but lacks the sulfonic acid group.
Sulfonic Acids: A broad class of compounds with similar functional groups but different carbon chain lengths and structures.
Phenolic Compounds: Share some chemical properties but differ significantly in their biological activities and applications
Uniqueness
12-Sulphoricinic acid is unique due to its specific sulfonic acid group attached to the ricinoleic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
36634-48-7 |
|---|---|
分子式 |
C18H34O6S |
分子量 |
378.5 g/mol |
IUPAC名 |
(Z,12R)-12-sulfooxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O6S/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-/t17-/m1/s1 |
InChIキー |
CYKFQSXTIVGYDT-QJWNTBNXSA-N |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)OS(=O)(=O)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















